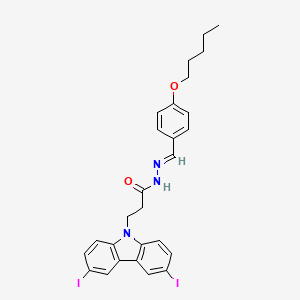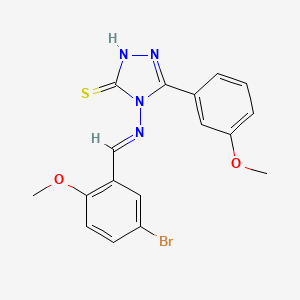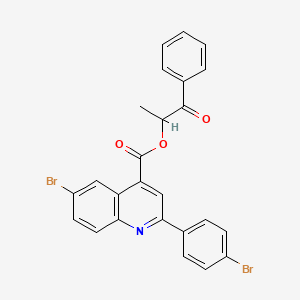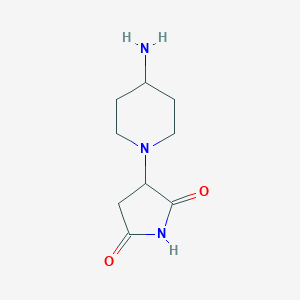
Choline hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Choline hydrate is a quaternary ammonium salt that plays a crucial role in various biological processes. It is a hygroscopic compound, meaning it readily absorbs moisture from the environment. This compound is essential for the synthesis of phospholipids, which are vital components of cell membranes. It also serves as a precursor for the neurotransmitter acetylcholine, which is involved in muscle control, memory, and other functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline hydrate can be synthesized through the reaction of trimethylamine with ethylene oxide, followed by hydration. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced by reacting trimethylamine with ethylene oxide in the presence of water. The process involves careful monitoring of reaction conditions to optimize the production rate and minimize impurities. The resulting product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Choline hydrate undergoes various chemical reactions, including:
Oxidation: Choline can be oxidized to form betaine, an important osmolyte in cells.
Reduction: Although less common, choline can be reduced under specific conditions to form different derivatives.
Substitution: Choline can participate in substitution reactions, particularly in the formation of phospholipids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as phosphoric acid and acyl chlorides are often employed.
Major Products:
Betaine: Formed through oxidation.
Phosphatidylcholine: A major phospholipid formed through substitution reactions.
Scientific Research Applications
Choline hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Essential for studying cell membrane structure and function.
Medicine: Investigated for its role in preventing liver diseases and improving cognitive function.
Industry: Used in the production of dietary supplements and animal feed additives.
Mechanism of Action
Choline hydrate exerts its effects primarily through its role as a precursor for acetylcholine and phospholipids. In the body, choline is converted to acetylcholine, which then binds to receptors on nerve cells to transmit signals. This process is crucial for muscle contraction, memory formation, and other neurological functions. Additionally, choline is incorporated into phospholipids, which are essential for maintaining cell membrane integrity and fluidity.
Comparison with Similar Compounds
Choline hydrate can be compared with other similar compounds such as:
Betaine: While both are involved in methylation reactions, betaine is primarily an osmolyte, whereas choline is a precursor for acetylcholine.
Phosphatidylcholine: This is a direct derivative of choline and is a major component of cell membranes.
Lecithin: A mixture of phospholipids, including phosphatidylcholine, used as an emulsifier in food and pharmaceuticals.
This compound stands out due to its dual role in neurotransmitter synthesis and cell membrane formation, making it unique among related compounds.
Properties
Molecular Formula |
C5H16NO2+ |
|---|---|
Molecular Weight |
122.19 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;hydrate |
InChI |
InChI=1S/C5H14NO.H2O/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H2/q+1; |
InChI Key |
KIZQNNOULOCVDM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCO.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12052016.png)

![Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12052023.png)
![N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12052034.png)






![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052085.png)
![2-[(fluorosulfonyl)oxy]-Benzaldehyde](/img/structure/B12052088.png)
![4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12052090.png)
![3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-](/img/structure/B12052095.png)
